2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide
Description
2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with an azepane (7-membered cyclic amine) group, a methyl group, and a phenoxy-acetamide moiety. The 3-chloro-4-fluorophenyl substituent introduces electron-withdrawing halogens, likely enhancing metabolic stability and influencing binding interactions.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O2/c1-13-10-18(24-19(22-13)25-8-4-2-3-5-9-25)27-12-17(26)23-14-6-7-16(21)15(20)11-14/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJCKPIWKJQHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide typically involves several steps. The starting materials usually include 2-azepan-1-yl-6-methylpyrimidine and 3-chloro-4-fluoroaniline. These compounds undergo a series of chemical reactions such as acylation, coupling, and deprotection to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to optimize yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound would require efficient and scalable processes. Methods such as continuous flow chemistry and automated synthesis could be employed to produce large quantities of the compound while ensuring consistent quality. Quality control measures, including chromatography and spectroscopy, would be essential to verify the purity and structural integrity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one atom or group with another.
Common Reagents and Conditions: Typical reagents used in these reactions might include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. These reactions often require precise control of pH, temperature, and reaction time to achieve the desired outcome.
Major Products: The primary products of these reactions depend on the specific conditions and reagents used For instance, oxidation may produce carboxylic acids, while reduction could yield alcohols or amines
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound serves as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers explore its interactions with enzymes and receptors to understand its potential biological effects.
Medicine: Investigations focus on its therapeutic potential, such as its ability to inhibit specific biological pathways implicated in diseases.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound binds to these targets, modulating their activity and leading to potential therapeutic effects. Understanding these interactions at the molecular level is crucial for developing new drugs and treatments.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
Molecular Weight : The target compound (MW ~410.3) is heavier than its methoxy-substituted analogs (MW 370.45) due to halogen atoms, which may influence solubility and membrane permeability.
Azepane vs. Aromatic Amines : The azepane group (7-membered ring) in the target compound offers conformational flexibility and reduced steric hindrance compared to rigid aromatic amines in the N-(2-fluorophenyl) analog .
Hypothetical Bioactivity and Binding Interactions
- Antimicrobial Potential: Pyrimidine derivatives with halogenated aryl groups, such as the 3-Cl-4-F-phenyl moiety, have demonstrated enhanced antibacterial and antifungal activity compared to methoxy-substituted analogs, likely due to improved target affinity and resistance to enzymatic degradation .
- Hydrogen Bonding : The acetamide linker in the target compound may engage in hydrogen bonding with biological targets (e.g., enzymes or receptors), similar to the C–H⋯O and C–H⋯π interactions observed in related pyrimidine crystals .
Physicochemical Properties
- Solubility : The 3-Cl-4-F-phenyl group’s hydrophobicity may reduce aqueous solubility relative to methoxy analogs, necessitating formulation adjustments for in vivo applications.
- Crystal Packing : Weak intermolecular interactions (e.g., C–H⋯O) observed in analogs suggest that the target compound’s solid-state stability could be modulated by substituent-driven crystal packing.
Biological Activity
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 388.9 g/mol. Its structure features an azepane ring, a pyrimidine derivative, and an acetamide moiety, which contribute to its unique chemical reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.9 g/mol |
| CAS Number | 1226450-20-9 |
Pharmacological Effects
Preliminary studies indicate that this compound exhibits several promising pharmacological effects:
- Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival.
- Antifungal Mechanisms : The compound may interfere with fungal cell wall synthesis or disrupt metabolic pathways critical for fungal survival, making it a candidate for antifungal drug development.
- Neurotransmitter Modulation : By inhibiting glycine transporters (GlyT1), the compound may alter glycine levels in the synaptic cleft, potentially affecting neurotransmission and offering therapeutic benefits in conditions like schizophrenia or anxiety disorders.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on structural similarities with other known inhibitors:
- Transporter Inhibition : The compound may inhibit specific neurotransmitter transporters, leading to increased availability of neurotransmitters in the synaptic cleft.
- Enzyme Interaction : It may interact with enzymes involved in critical metabolic pathways, thereby modulating their activity and influencing various cellular processes.
- Cell Signaling Pathways : The compound could affect cell signaling pathways associated with growth and apoptosis, contributing to its anticancer properties.
Case Studies
Several studies have investigated the biological activity of related compounds within the same structural class:
-
Study on Anticancer Properties :
- A study evaluated the cytotoxic effects of similar pyrimidine derivatives on various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in breast and lung cancer models, suggesting potential therapeutic applications in oncology.
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Antifungal Activity Assessment :
- Research focused on the antifungal properties of related azepane-containing compounds showed effective inhibition of fungal growth in vitro, indicating a potential role for this class of compounds in treating fungal infections.
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Neuropharmacological Studies :
- Investigations into glycine transporter inhibitors demonstrated that modulation of glycine levels can have profound effects on mood and anxiety disorders, supporting the exploration of this compound as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
